molecular formula C13H16O2 B1668120 Butyl cinnamate CAS No. 538-65-8

Butyl cinnamate

Cat. No.: B1668120
CAS No.: 538-65-8
M. Wt: 204.26 g/mol
InChI Key: OHHIVLJVBNCSHV-KTKRTIGZSA-N
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Description

Butyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by a pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries. The compound is also known for its potential antimicrobial properties, which have been explored in various scientific studies .

Mechanism of Action

Target of Action

Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of this compound are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3 .

Mode of Action

This compound interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It’s known that the lipophilicity of cinnamate derivatives, such as this compound, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.

Result of Action

This compound exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .

Biochemical Analysis

Biochemical Properties

Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that this compound may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .

Cellular Effects

The presence of the butyl substituent in this compound potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .

Subcellular Localization

The subcellular localization of this compound is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl cinnamate can be synthesized through the esterification of cinnamic acid with butanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of cinnamic acid and butanol to a reactor, along with a catalyst. The reaction mixture is then heated, and the resulting this compound is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Butyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other cinnamate derivatives.

    Biology: Investigated for its antimicrobial properties against pathogenic fungi and bacteria.

    Medicine: Explored for its potential use in drug formulations due to its antimicrobial activity.

    Industry: Utilized in the fragrance and flavor industries for its pleasant aroma

Comparison with Similar Compounds

Similar Compounds

  • Ethyl cinnamate
  • Methyl cinnamate
  • Propyl cinnamate
  • Isobutyl cinnamate

Comparison

This compound is unique among cinnamate esters due to its butyl group, which enhances its antimicrobial activity compared to ethyl and methyl cinnamates. The butyl group increases the lipophilicity of the compound, allowing it to interact more effectively with cell membranes .

Properties

CAS No.

538-65-8

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butyl (Z)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9-

InChI Key

OHHIVLJVBNCSHV-KTKRTIGZSA-N

Isomeric SMILES

CCCCOC(=O)/C=C\C1=CC=CC=C1

SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1

Appearance

Solid powder

density

1.008-1.014

538-65-8

physical_description

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

5 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 71966;  NSC71966;  NSC-71966;  Butyl cinnamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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